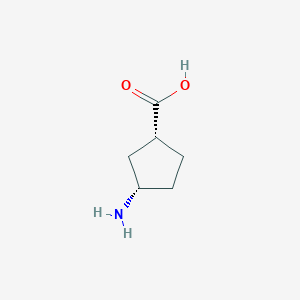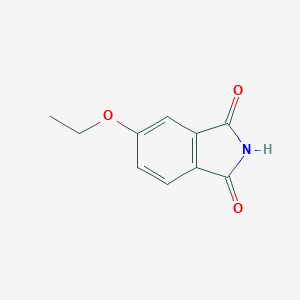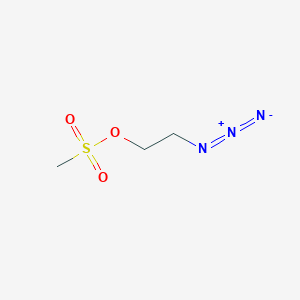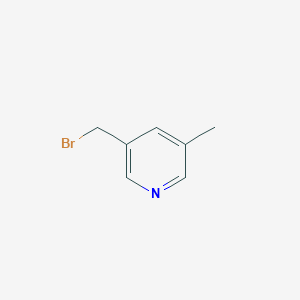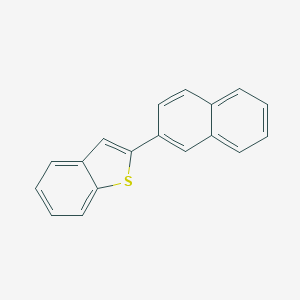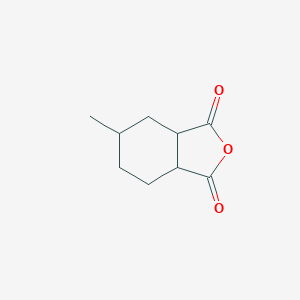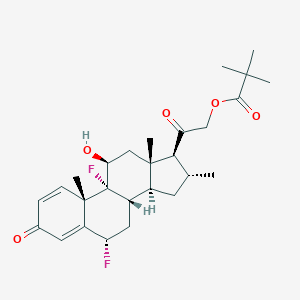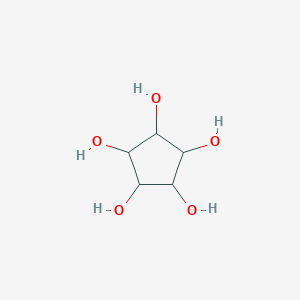![molecular formula C18H22 B105859 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene CAS No. 17384-72-4](/img/structure/B105859.png)
1,1,2,3,4,4-Hexamethylcyclopenta[a]indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,3,4,4-Hexamethylcyclopenta[a]indene, also known as HCPI, is a polycyclic aromatic hydrocarbon (PAH) that has been widely studied for its unique chemical properties and potential applications in various fields. HCPI is a highly stable compound that exhibits strong fluorescence and has been used as a fluorescent probe in biological imaging and sensing.
Mechanism Of Action
The mechanism of action of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene is not well understood, but it is believed to involve the interaction of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene with biological molecules, such as proteins and nucleic acids. 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene has been shown to bind to DNA and RNA, and it has been suggested that this binding may interfere with the normal functioning of these molecules.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene are not well understood, but it has been suggested that 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene may have potential applications in the treatment of cancer and other diseases. 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene has been shown to exhibit cytotoxicity towards cancer cells, and it has been suggested that this cytotoxicity may be due to the interaction of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene with DNA and RNA.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene is its strong fluorescence properties, which make it an ideal candidate for use as a fluorescent probe in biological imaging and sensing. 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene is also highly stable and exhibits low toxicity, making it a safe and reliable compound for use in lab experiments. However, one of the main limitations of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene is its high cost and limited availability, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene, including the development of new synthesis methods, the exploration of its potential applications in materials science and organic electronics, and the investigation of its mechanism of action and potential therapeutic applications. Some possible future directions include the synthesis of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene derivatives with improved properties, the development of new methods for the functionalization of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene, and the investigation of the interaction of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene with other biological molecules, such as lipids and carbohydrates.
Conclusion:
In conclusion, 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene is a highly stable compound that exhibits strong fluorescence properties and has potential applications in various fields, including biological imaging, organic electronics, and materials science. The synthesis of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene can be achieved through several methods, and its mechanism of action and biochemical and physiological effects are still being studied. 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene has several advantages and limitations for lab experiments, and there are several future directions for its study and development.
Synthesis Methods
The synthesis of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene can be achieved through several methods, including the Diels-Alder reaction and the Friedel-Crafts reaction. The Diels-Alder reaction involves the reaction between a diene and a dienophile to form a cyclohexene ring. In the case of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene, the diene used is 1,3,5-trimethylbenzene, and the dienophile used is maleic anhydride. The Friedel-Crafts reaction involves the reaction between an arene and an acyl halide or acid anhydride in the presence of a Lewis acid catalyst. In the case of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene, the arene used is 1,2,3,4-tetramethylbenzene, and the acyl halide used is acetyl chloride.
Scientific Research Applications
1,1,2,3,4,4-Hexamethylcyclopenta[a]indene has been widely studied for its potential applications in various fields, including materials science, organic electronics, and biological imaging. 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene exhibits strong fluorescence properties, making it an ideal candidate for use as a fluorescent probe in biological imaging and sensing. 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene has also been used as a building block in the synthesis of organic electronic materials, such as light-emitting diodes (LEDs) and field-effect transistors (FETs).
properties
CAS RN |
17384-72-4 |
|---|---|
Product Name |
1,1,2,3,4,4-Hexamethylcyclopenta[a]indene |
Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
1,1,2,3,4,4-hexamethylcyclopenta[a]indene |
InChI |
InChI=1S/C18H22/c1-11-12(2)17(3,4)16-13-9-7-8-10-14(13)18(5,6)15(11)16/h7-10H,1-6H3 |
InChI Key |
YAPSPDGIIWUDMP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C1C(C3=CC=CC=C32)(C)C)(C)C)C |
Canonical SMILES |
CC1=C(C(C2=C1C(C3=CC=CC=C32)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



